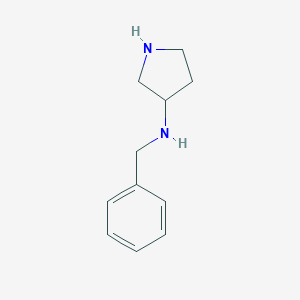

N-benzylpyrrolidin-3-amine

Description

BenchChem offers high-quality N-benzylpyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzylpyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLXIAUKMQBTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462598 | |

| Record name | 3-Pyrrolidinamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184107-56-0 | |

| Record name | 3-Pyrrolidinamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the N-benzylpyrrolidin-3-amine Scaffold

An In-depth Technical Guide to the Synthesis of N-benzylpyrrolidin-3-amine

The pyrrolidine ring is a foundational structural motif in a vast array of biologically active compounds, including numerous alkaloids and FDA-approved drugs.[1][2] Its prevalence stems from its ability to serve as a rigid scaffold, orienting functional groups in a defined three-dimensional space, which is critical for molecular recognition and pharmacological activity. Within this class, N-benzylpyrrolidin-3-amine stands out as a particularly valuable building block and intermediate in medicinal chemistry and drug development.[3] It is a key component in molecules targeting a range of biological systems, including dual serotonin/noradrenaline reuptake inhibitors.[4][5]

This guide provides a comprehensive exploration of the primary synthetic strategies for accessing N-benzylpyrrolidin-3-amine. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, evaluate the strategic advantages and limitations of each pathway, and provide detailed, field-proven methodologies. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to select and execute the optimal synthetic route for their specific research and development goals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-benzylpyrrolidin-3-amine can be approached from several distinct strategic directions. The choice of route is dictated by factors such as the desired stereochemistry (racemic vs. enantiomerically pure), the scale of the synthesis, the cost and availability of starting materials, and the required purity of the final product. We will focus on two primary and highly effective strategies:

-

Reductive Amination of N-benzylpyrrolidin-3-one: A direct and often high-yielding approach where the C-N bond of the 3-amino group is formed from a ketone precursor.

-

Direct N-Benzylation of 3-Aminopyrrolidine: A convergent approach that joins the two key fragments, suitable when the aminopyrrolidine core is readily available.

For enantiomerically pure targets, such as (S)- or (R)-N-benzylpyrrolidin-3-amine, these strategies are adapted, often relying on chiral pool starting materials or asymmetric synthesis techniques.[3]

Comparative Analysis of Primary Synthetic Routes

| Synthetic Route | Key Starting Material(s) | Core Transformation | Typical Yield | Advantages | Disadvantages |

| Route 1: Reductive Amination | N-benzylpyrrolidin-3-one, Ammonia Source | Reductive Amination | Moderate to High | Convergent; fewer steps if ketone is available. | Requires synthesis of the pyrrolidinone precursor; control of over-alkylation can be a challenge. |

| Route 2: Direct Benzylation | 3-Aminopyrrolidine, Benzyl Halide | N-Alkylation | High | Very direct; high-yielding. | Potential for over-alkylation (quaternary salt formation); cost of the 3-aminopyrrolidine starting material. |

| Chiral Pool Synthesis (for enantiopure) | L-Aspartic Acid or L-Hydroxyproline | Multi-step ring construction | Moderate | Excellent stereochemical control; inexpensive initial starting material. | Multi-step, lengthy process; involves protection/deprotection steps.[3] |

Route 1: Synthesis via Reductive Amination

This pathway is arguably the most common and conceptually straightforward approach to racemic N-benzylpyrrolidin-3-amine. The strategy hinges on the formation of an imine or enamine intermediate from N-benzylpyrrolidin-3-one and an ammonia source, which is then reduced in situ to the desired primary amine.

Workflow for Reductive Amination

Caption: Overall workflow for the synthesis of N-benzylpyrrolidin-3-amine via the Reductive Amination pathway.

Part A: Synthesis of the Key Intermediate: N-benzylpyrrolidin-3-one

The success of the reductive amination route is contingent upon the availability of N-benzylpyrrolidin-3-one. While commercially available, its synthesis from basic starting materials is often more economical for large-scale production. A robust method involves a multi-step sequence starting with benzylamine and ethyl acrylate.[6][7]

Mechanism Insight: The Dieckmann Condensation The key ring-forming step is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. The reaction is base-catalyzed (typically using sodium ethoxide) and proceeds by deprotonation of the α-carbon of one ester group, which then attacks the carbonyl of the other ester, forming a five-membered ring and eliminating ethanol.[8]

Experimental Protocol: Synthesis of N-benzylpyrrolidin-3-one [6][7]

-

Step 1: Michael Addition. Benzylamine is reacted with ethyl acrylate, often neat or in a suitable solvent, to form ethyl 3-(benzylamino)propanoate. This reaction is typically performed at a controlled temperature (e.g., 30-40 °C) over several hours.

-

Step 2: N-Alkylation. The resulting secondary amine is alkylated with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) to yield the diester intermediate, ethyl 3-(N-(ethoxycarbonylmethyl)benzylamino)propanoate.

-

Step 3: Dieckmann Condensation. The diester is treated with a strong base, such as sodium ethoxide in an anhydrous solvent like toluene. The mixture is heated to promote intramolecular cyclization, forming N-benzyl-4-ethoxycarbonyl-3-pyrrolidone.

-

Step 4: Hydrolysis and Decarboxylation. The resulting β-keto ester is heated with aqueous acid (e.g., HCl) to hydrolyze the ester and subsequently decarboxylate the resulting β-keto acid, yielding the final product, N-benzylpyrrolidin-3-one.

Part B: Reductive Amination Protocol

Reductive amination is a powerful transformation that combines carbonyl-amine condensation and reduction in a single pot.[9] Various reducing agents can be employed, but sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is mild enough to selectively reduce the protonated iminium ion in preference to the starting ketone.[9][10]

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of N-benzylpyrrolidin-3-one (1 equivalent) in an appropriate solvent (e.g., methanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (a significant excess, e.g., 5-10 equivalents).

-

Imine Formation: The mixture is stirred at room temperature to allow for the formation of the iminium intermediate. The progress can be monitored by TLC or GC-MS.

-

Reduction: Sodium cyanoborohydride (NaBH₃CN) (approx. 1.5-2 equivalents) is added portion-wise to the mixture. The pH is often maintained slightly acidic (pH 6-7) to favor iminium ion formation and reduction.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic (e.g., with NaOH) to neutralize the ammonium salts and free the amine. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or distillation to yield N-benzylpyrrolidin-3-amine.

Route 2: Synthesis via Direct N-Benzylation

This approach is highly convergent and efficient if 3-aminopyrrolidine or a protected version is available as the starting material. The core of this strategy is a standard nucleophilic substitution (SN2) reaction where the nitrogen of the pyrrolidine ring attacks a benzyl halide.

Workflow for Direct N-Benzylation

Caption: Workflow for the synthesis of N-benzylpyrrolidin-3-amine via Direct N-Benzylation of a protected precursor.

Causality Behind Experimental Choices: The Need for Protection

The 3-aminopyrrolidine scaffold contains two nucleophilic nitrogen atoms: the primary amine at the 3-position and the secondary amine within the ring. Attempting a direct benzylation on the unprotected molecule would lead to a mixture of products, including N-benzylation, 3-N-benzylation, and di-benzylation, as well as potential quaternization.

To ensure regioselectivity, the primary amino group at the 3-position must be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of installation and its clean removal under acidic conditions that typically do not affect the newly formed N-benzyl group.[11]

Experimental Protocol: Boc-Protection and N-Benzylation [3][11]

-

Step 1: Boc Protection. To a solution of 3-aminopyrrolidine (1 equivalent) in a solvent like tetrahydrofuran (THF), add triethylamine (1.2 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents). The reaction is stirred at room temperature for several hours until completion. An aqueous workup followed by extraction affords the (3-Boc-amino)pyrrolidine intermediate.

-

Step 2: N-Benzylation. The Boc-protected pyrrolidine (1 equivalent) is dissolved in a polar aprotic solvent such as acetonitrile or DMF. A mild base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), is added, followed by the dropwise addition of benzyl bromide or benzyl chloride (1.1 equivalents). The mixture is heated (e.g., 60-80 °C) and stirred for several hours until the starting material is consumed.

-

Step 3: Deprotection. The crude product from the previous step is dissolved in a solvent like dichloromethane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added. The reaction is stirred at room temperature for 1-2 hours. The acid cleaves the Boc group, yielding the desired N-benzylpyrrolidin-3-amine as a salt.

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is neutralized with a base (e.g., aqueous NaOH) and extracted with an organic solvent. The final product is then purified via standard methods.

Conclusion and Future Outlook

The synthesis of N-benzylpyrrolidin-3-amine is a well-established process with multiple viable pathways. The choice between reductive amination and direct benzylation is primarily a strategic one, based on the availability and cost of the key intermediates. For racemic material on a large scale, developing a robust synthesis of N-benzylpyrrolidin-3-one followed by reductive amination is often the most economical choice. For smaller-scale or discovery chemistry applications where protected 3-aminopyrrolidine is available, the direct benzylation route offers speed and high yields. As the demand for enantiomerically pure pharmaceutical intermediates continues to grow, chiral pool-based syntheses and the development of asymmetric methods will remain areas of active research, further refining the tools available to medicinal chemists.

References

- ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones.

- Benchchem. A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine.

- National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

- Google Patents. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.

- Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives.

- PrepChem.com. Synthesis of pyrrolidine enamine.

- Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- ResearchGate. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine | Request PDF.

- Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.

- ResearchGate. Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one | Request PDF.

- ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.

- National Institutes of Health. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC.

- National Institutes of Health. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.

- Organic Chemistry Portal. Pyrrolidine synthesis.

- ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone.

- BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

- The Royal Society of Chemistry. One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst.

- Benchchem. Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups.

- Filo. The two most general amine syntheses are the reductive amination of carbo...

- Organic Syntheses Procedure. 2.

- ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters.

- PubMed Central. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PMC.

- PubMed. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a New Class of Selective Dual serotonin/noradrenaline Reuptake Inhibitors.

- ResearchGate. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors | Request PDF.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 1-Benzyl-3-aminopyrrolidine

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 1-Benzyl-3-aminopyrrolidine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates due to their favorable structural and biological properties. The pyrrolidine ring is one such "privileged structure," offering a three-dimensional, non-planar scaffold that allows for precise spatial orientation of functional groups.[1] Within this class, 1-Benzyl-3-aminopyrrolidine has emerged as a particularly valuable chiral building block.[2] Its structure features a rigid pyrrolidine core, a stereocenter at the C3 position, and two distinct amine functionalities—a primary amine and a tertiary amine—each offering unique handles for synthetic modification.

This guide provides a comprehensive technical overview of 1-Benzyl-3-aminopyrrolidine, with a focus on the (S)-enantiomer, which is frequently employed in pharmaceutical development.[3] We will delve into its core physicochemical properties, spectroscopic signature, chemical reactivity, and applications, providing field-proven insights and detailed protocols to empower researchers in leveraging this versatile molecule for their drug discovery programs.

Section 1: Core Physicochemical Profile

The fundamental physical and chemical properties of a compound govern its behavior in both storage and reaction conditions. 1-Benzyl-3-aminopyrrolidine is typically a colorless to tan liquid at room temperature.[3] The benzyl group contributes to its relatively high boiling point and density, while the amino groups influence its basicity and solubility.

It is critical to distinguish between the racemic mixture and the individual enantiomers, as they are identified by different CAS Registry Numbers. The data presented below primarily pertains to the racemic mixture and the more commonly cited (S)-(+)-enantiomer.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂ | [3][4] |

| Molecular Weight | 176.26 g/mol | [3][4] |

| Appearance | Colorless to tan liquid | [3] |

| CAS Number | 18471-40-4 (racemic)[4], 114715-38-7 ((S)-enantiomer)[3][5], 114715-39-8 ((R)-enantiomer)[6][7] | |

| Boiling Point | 100 - 105 °C at 3 mmHg | [3] |

| Density | 1.02 - 1.024 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.54 - 1.5477 | [3] |

| pKa (Predicted) | 9.74 ± 0.20 | [7] |

| Water Solubility | Slightly soluble | [7][8] |

| Optical Rotation ([α]²⁰/D) | +1.99° (neat, for (S)-enantiomer) | [3] |

Section 2: Spectroscopic Signature & Characterization

Authenticating the structure and purity of 1-Benzyl-3-aminopyrrolidine is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule. While a dedicated public spectrum for the title compound can be elusive, we can confidently predict the key features based on its constituent functional groups and data from closely related analogs, such as N-Cbz-3-aminopyrrolidine and 1-Benzyl-3-pyrrolidinone.[9][10]

-

¹H NMR (Proton NMR):

-

Aromatic Protons: A multiplet integrating to 5 protons will appear in the δ 7.2-7.4 ppm region, corresponding to the phenyl ring of the benzyl group.

-

Benzyl CH₂: A sharp singlet integrating to 2 protons will be present around δ 3.6 ppm, representing the methylene bridge connecting the phenyl ring to the pyrrolidine nitrogen.

-

Pyrrolidine Ring Protons: A series of complex multiplets will be observed between δ 2.0-3.5 ppm. These signals correspond to the protons on the pyrrolidine ring, including the methine proton at the C3 position (adjacent to the primary amine).

-

Amine Protons (NH₂): A broad singlet, typically integrating to 2 protons, will appear around δ 1.5-2.0 ppm. The chemical shift of this peak is highly dependent on solvent and concentration, and it will disappear upon D₂O exchange.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Signals will be present in the δ 127-140 ppm range, with four distinct peaks for the ipso, ortho, meta, and para carbons of the phenyl ring.

-

Benzyl CH₂: A peak around δ 60 ppm.

-

Pyrrolidine Carbons: Signals for the four distinct carbons of the pyrrolidine ring will appear in the δ 30-65 ppm range.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A characteristic pair of medium-intensity peaks will appear in the 3300-3400 cm⁻¹ region, indicative of the primary amine (R-NH₂).

-

C-H Stretch (sp³): Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Aromatic C-H stretching will be visible just above 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching will produce peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Signals corresponding to the C-N bonds will be found in the 1000-1250 cm⁻¹ region. The NIST WebBook provides a reference IR spectrum for the (R)-enantiomer which can be used for comparison.[11]

-

-

Mass Spectrometry (MS):

-

The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 176. The most prominent peak (base peak) is typically observed at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), formed by cleavage of the C-N bond.

-

Section 3: Chemical Reactivity and Synthetic Strategy

The synthetic utility of 1-Benzyl-3-aminopyrrolidine stems from the differential reactivity of its two nitrogen atoms. Understanding this is key to its strategic deployment in a synthetic sequence.

-

The Primary Amine (C3-NH₂): This is the more nucleophilic and less sterically hindered of the two amines. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, reductive amination, and sulfonylation. This site is the primary handle for building out the molecular structure and introducing diversity.

-

The Tertiary Amine (N1-Benzyl): This amine is significantly less nucleophilic and serves as a stable, protecting group for the N1 position of the pyrrolidine ring. The benzyl group is robust under many reaction conditions but can be readily removed via catalytic hydrogenolysis (e.g., H₂, Pd/C).[12] This deprotection unmasks a secondary amine, providing a second site for late-stage functionalization.

This dual-functionality allows for a powerful and flexible synthetic strategy: functionalize the C3-amine, perform subsequent chemical transformations, and then, if desired, remove the N-benzyl group to modify the N1 position.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-1-Benzyl-3-aminopyrrolidine | 114715-38-7 [chemicalbook.com]

- 6. (R)-(-)-1-Benzyl-3-aminopyrrolidine | 114715-39-8 [chemicalbook.com]

- 7. (R)-(-)-1-Benzyl-3-aminopyrrolidine CAS#: 114715-39-8 [amp.chemicalbook.com]

- 8. (R)-(-)-1-Benzyl-3-aminopyrrolidine, 99%, ee 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. N-Cbz-3-aminopyrrolidine(185057-50-5) 1H NMR spectrum [chemicalbook.com]

- 10. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum [chemicalbook.com]

- 11. (3R)-(-)-1-Benzyl-3-aminopyrrolidine [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Biological Activities of N-benzylpyrrolidin-3-amine Derivatives

The N-benzylpyrrolidin-3-amine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the development of a diverse array of therapeutic agents.[1] Its inherent chirality and the conformational rigidity of the pyrrolidine ring, combined with the synthetic tractability of the N-benzyl and 3-amino groups, provide a rich chemical space for exploring interactions with various biological targets. This technical guide offers an in-depth exploration of the significant biological activities exhibited by derivatives of this core structure, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Part 1: Multi-Targeting Agents for Alzheimer's Disease

Introduction

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by a complex pathology that includes cholinergic deficits, the formation of amyloid-β (Aβ) plaques, and neurofibrillary tangles.[2][3][4][5][6][7][8] The intricate nature of AD has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. N-benzylpyrrolidin-3-amine derivatives have emerged as a promising class of MTDLs for AD, demonstrating a remarkable ability to engage with multiple targets implicated in the disease's progression.[2][3][4][5][6]

Mechanism of Action

The therapeutic potential of N-benzylpyrrolidin-3-amine derivatives in AD stems from their ability to concurrently inhibit key enzymes and pathological processes:

-

Dual Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): By inhibiting both AChE and BuChE, these derivatives increase the levels of the neurotransmitter acetylcholine in the brain, thereby addressing the cholinergic deficit that is a hallmark of AD.[3][4][6]

-

Inhibition of β-secretase 1 (BACE-1): BACE-1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). Inhibition of BACE-1 by N-benzylpyrrolidin-3-amine derivatives reduces the production of Aβ peptides, the primary component of amyloid plaques.[3][4][6]

-

Inhibition of Amyloid-β (Aβ) Aggregation: Several derivatives have been shown to directly interfere with the aggregation of Aβ peptides into toxic oligomers and fibrils, a central event in AD pathogenesis.[3][4][5][6]

-

Neuroprotective Effects: Beyond their direct enzymatic inhibition, these compounds have demonstrated the ability to protect neurons from Aβ-induced toxicity and oxidative stress.[3][4][6]

Structure-Activity Relationship (SAR)

The multi-target activity of N-benzylpyrrolidin-3-amine derivatives is finely tuned by the nature and position of substituents on both the N-benzyl and pyrrolidine moieties. Key SAR insights include:

-

Substituents on the N-benzyl ring: Electron-withdrawing groups on the terminal phenyl ring of the N-benzyl moiety have been shown to enhance inhibitory potential against cholinesterases and BACE-1.[4]

-

Linker between the pyrrolidine and other functionalities: The length and nature of the linker connecting the core scaffold to other pharmacophores are critical for optimizing dual-target occupancy.

-

Stereochemistry of the pyrrolidine ring: The stereochemistry at the 3-position of the pyrrolidine ring can significantly influence the potency and selectivity of the compounds.

Table 1: Multi-Target Activity of Representative N-benzylpyrrolidin-3-amine Derivatives in Alzheimer's Disease Models

| Compound | Target(s) | IC50 / Activity | Reference |

| 4k | AChE, BuChE, BACE-1 | Balanced inhibition | [3] |

| 4o | AChE, BuChE, BACE-1 | Balanced inhibition, Aβ aggregation disassembly | [3] |

| 8f | hAChE, hBuChE, hBACE-1 | Extensive inhibition | [6] |

| 12f | hAChE, hBuChE, hBACE-1 | Extensive inhibition, Aβ aggregation disassembly | [6] |

| 24b | BuChE, Aβ & tau aggregation | IC50 = 2.39 μM (BuChE), 45% (Aβ), 53% (tau) at 10 μM | [5] |

| 25b | BuChE, Aβ & tau aggregation | IC50 = 1.94 μM (BuChE), 49% (Aβ), 54% (tau) at 10 μM | [5] |

Experimental Protocols

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BuChE.

Principle: The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine. The resulting 5-thio-2-nitrobenzoate (TNB) anion is a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Substrate solution: Acetylthiocholine iodide (ATC) or Butyrylthiocholine iodide (BTC) (10 mM in phosphate buffer).

-

Enzyme solution: AChE from electric eel or BuChE from equine serum (in phosphate buffer).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution, 25 µL of the enzyme solution, and 125 µL of DTNB solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATC or BTC).

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

This fluorescence-based assay is used to monitor the kinetics of Aβ fibril formation and to screen for inhibitors of this process.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Aβ(1-42) peptide solution (100 µM in 10 mM NaOH).

-

Phosphate buffer (50 mM, pH 7.4).

-

ThT solution (5 µM in phosphate buffer).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a black 96-well plate, mix the Aβ(1-42) peptide solution with the test compound at various concentrations in phosphate buffer to a final Aβ concentration of 10 µM.

-

Incubate the plate at 37°C with continuous shaking.

-

At designated time points, add ThT solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to monitor the aggregation kinetics.

-

Calculate the percentage of inhibition of Aβ aggregation at a specific time point for each inhibitor concentration.

-

Determine the IC50 value for the inhibition of Aβ aggregation.

-

Visualization

Caption: Multi-target approach of N-benzylpyrrolidin-3-amine derivatives in Alzheimer's disease.

Part 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

Introduction

Dipeptidyl peptidase-IV (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10][11][12] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes, as it enhances endogenous incretin levels, leading to improved glycemic control.[9][10][11][12][13] The pyrrolidine scaffold is a key structural feature of several approved DPP-4 inhibitors, and N-benzylpyrrolidin-3-amine derivatives have been explored as potential candidates in this class.[2][10]

Mechanism of Action

N-benzylpyrrolidin-3-amine-based DPP-4 inhibitors act by binding to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[9][10][11][12] This leads to:

-

Increased levels of active GLP-1 and GIP: Prolonging the action of these incretin hormones.[9][10][11][12]

-

Enhanced glucose-dependent insulin secretion: GLP-1 and GIP stimulate the pancreas to release insulin in response to high blood glucose levels.[9][10][11][12]

-

Suppressed glucagon release: GLP-1 also inhibits the secretion of glucagon, a hormone that raises blood glucose levels.[9][10][11][12]

The overall effect is a reduction in both fasting and postprandial blood glucose levels.

Structure-Activity Relationship (SAR)

The development of potent and selective DPP-4 inhibitors based on the pyrrolidine scaffold has been guided by extensive SAR studies. Key findings include:

-

The pyrrolidine ring: Mimics the proline residue of the natural substrates of DPP-4 and is crucial for binding to the S1 subsite of the enzyme's active site.[2][13]

-

The amino group: The 3-amino group of the pyrrolidine ring is a key interaction point with the active site residues of DPP-4.

-

The N-benzyl group: This group can be modified to optimize interactions with other subsites of the enzyme, influencing both potency and selectivity. Hydrophobic and aromatic characteristics are considered crucial for DPP-4 inhibitory activity.[2]

Table 2: DPP-IV Inhibitory Activity of Pyrrolidine-based Analogs

| Compound Class | Key Structural Features | IC50 Range | Reference |

| 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs | Pyrrolidine core, cyanopyrrolidide moiety | Varies with substituents | [2] |

| Vildagliptin | Cyanopyrrolidine derivative | Potent inhibitor | [10] |

| Sitagliptin | β-amino acid derivative | Potent inhibitor | [10] |

Experimental Protocols

This fluorescence-based assay is a common method for identifying and characterizing DPP-4 inhibitors.[14][15]

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the highly fluorescent AMC.[14] The inhibitory activity of a test compound is determined by its ability to reduce the rate of AMC release.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Assay buffer (e.g., Tris-HCl, pH 8.0).

-

Recombinant human DPP-4 enzyme solution (in assay buffer).

-

Substrate solution: Gly-Pro-AMC (in a suitable solvent like DMSO, then diluted in assay buffer).

-

Test compound solutions at various concentrations.

-

A known DPP-4 inhibitor as a positive control (e.g., sitagliptin).

-

-

Assay Procedure:

-

In a black 96-well plate, add the test compound solution and the DPP-4 enzyme solution to each well.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Visualization

Caption: Mechanism of action of N-benzylpyrrolidin-3-amine derivatives as DPP-4 inhibitors.

Part 3: Antibacterial Agents Targeting DNA Gyrase

Introduction

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[16][17][18][19] This enzyme is a well-established and validated target for antibacterial drugs. The emergence of resistance to existing antibiotics has fueled the search for novel DNA gyrase inhibitors. N-benzyl-3-sulfonamidopyrrolidines, also known as "gyramides," represent a new class of synthetic compounds that target DNA gyrase with a mechanism distinct from that of quinolones and aminocoumarins.[16][17][18][19]

Mechanism of Action

Gyramides are bacteriostatic agents that competitively inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[17][18][20] This inhibition disrupts the enzyme's ability to introduce negative supercoils into the bacterial chromosome. The resulting alteration in DNA topology leads to abnormally condensed chromosomes, which in turn blocks DNA replication and segregation.[17][18] This ultimately triggers the SOS response and leads to the cessation of cell division.[17][18] Importantly, gyramides do not stabilize the gyrase-DNA cleavage complex, which is the mechanism of action of quinolone antibiotics.[21]

Structure-Activity Relationship (SAR)

The antibacterial potency of gyramides is influenced by substitutions on the N-benzyl and sulfonamide moieties:

-

Stereochemistry: The (R)-enantiomer of gyramide A is significantly more potent than the (S)-enantiomer, indicating a specific stereochemical requirement for binding to the target.

-

Substituents on the N-benzyl ring: Modifications to the benzyl group can impact the compound's activity and spectrum.

-

The sulfonamide group: This functional group is critical for the inhibitory activity against DNA gyrase.

Table 3: DNA Gyrase Inhibition and Antibacterial Activity of Gyramides

| Compound | Target | IC50 (E. coli DNA gyrase) | MIC (E. coli) with efflux pump inhibitor | Reference |

| Gyramide A | DNA Gyrase | 0.7 - 3.3 µM | 10 - 40 µM | [16][19] |

| Gyramide B | DNA Gyrase | 0.7 - 3.3 µM | 10 - 40 µM | [16][19] |

| Gyramide C | DNA Gyrase | 0.7 - 3.3 µM | 10 - 40 µM | [16][19] |

Experimental Protocols

This in vitro assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase converts relaxed circular DNA into its supercoiled form in an ATP-dependent reaction. The different topological forms of DNA (relaxed, supercoiled, and intermediate topoisomers) can be separated by agarose gel electrophoresis.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and spermidine).

-

Relaxed pBR322 DNA.

-

E. coli DNA gyrase.

-

ATP solution.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a microcentrifuge tube, mix the assay buffer, relaxed pBR322 DNA, and the test compound.

-

Add DNA gyrase and incubate for a few minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding a stop solution (containing EDTA and a loading dye).

-

Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

-

Data Analysis:

-

Visualize the DNA bands under UV light after ethidium bromide staining.

-

Quantify the amount of supercoiled DNA in each lane.

-

Determine the concentration of the inhibitor that causes 50% inhibition of the supercoiling activity (IC50).

-

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Bacterial culture in the logarithmic growth phase.

-

Mueller-Hinton broth (or other suitable growth medium).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Visualization

Caption: Inhibition of DNA gyrase by Gyramides.

Part 4: Dual Serotonin/Noradrenaline Reuptake Inhibitors for CNS Disorders

Introduction

Dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors (SNRIs) are a major class of antidepressants used in the treatment of major depressive disorder, anxiety disorders, and other central nervous system (CNS) conditions. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), SNRIs increase the synaptic concentrations of these neurotransmitters. N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as a novel class of selective dual 5-HT and NA reuptake inhibitors.[22][23]

Mechanism of Action

These derivatives competitively inhibit the reuptake of serotonin and noradrenaline from the synaptic cleft by binding to SERT and NET. This leads to an increased availability of these neurotransmitters to act on postsynaptic receptors, thereby modulating neuronal signaling pathways involved in mood and emotion. The dual-action on both serotonergic and noradrenergic systems is believed to offer a broader spectrum of antidepressant efficacy compared to selective serotonin reuptake inhibitors (SSRIs).

Structure-Activity Relationship (SAR)

The affinity and selectivity of N-benzyl-N-(pyrrolidin-3-yl)carboxamides for SERT and NET are influenced by the substituents on the molecule:

-

The carboxamide moiety: The nature of the carboxamide group is critical for potent dual inhibition.

-

Substituents on the N-benzyl group: Modifications to the benzyl ring can modulate the potency and selectivity for SERT and NET.

-

The pyrrolidine core: The pyrrolidine ring serves as a key structural element for interaction with the monoamine transporters.

Table 4: Monoamine Reuptake Inhibition by N-benzyl-N-(pyrrolidin-3-yl)carboxamide Derivatives

| Compound | SERT IC50 (nM) | NET IC50 (nM) | Selectivity (NET/SERT) | Reference |

| Compound 18 | Potent dual inhibitor | Potent dual inhibitor | Balanced | [22] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the respective transporters.

Principle: The assay quantifies the inhibition of the transport of a radiolabeled substrate (e.g., [3H]5-HT or [3H]NA) into preparations containing the target transporter.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Synaptosomes (from rat brain regions rich in the respective transporters) or cell lines stably expressing human SERT or NET.

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Radiolabeled substrate: [3H]Serotonin or [3H]Norepinephrine.

-

Test compound solutions at various concentrations.

-

A known inhibitor as a positive control (e.g., fluoxetine for SERT, desipramine for NET).

-

-

Assay Procedure:

-

Pre-incubate the synaptosomes or cells with the test compound or vehicle at 37°C.

-

Add the radiolabeled substrate to initiate the uptake reaction.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a standard inhibitor).

-

Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualization

Caption: Dual serotonin and noradrenaline reuptake inhibition mechanism.

Part 5: Emerging Biological Activities

The versatility of the N-benzylpyrrolidin-3-amine scaffold continues to be explored, leading to the discovery of new biological activities with therapeutic potential.

Anticancer Activity

Recent studies have identified N-benzylpyrrolidin-3-amine derivatives with potent anticancer properties. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been shown to be nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for cancer therapy, particularly in non-small cell lung cancer.

Nootropic Activity

Derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, which are structurally related to the nootropic drug nebracetam, are being investigated for their cognitive-enhancing effects. These compounds hold promise for the treatment of cognitive deficits associated with neurological disorders.

Future Directions

The N-benzylpyrrolidin-3-amine scaffold remains a fertile ground for drug discovery. Future research is likely to focus on:

-

Further optimization of existing activities: Fine-tuning the structures of derivatives to enhance potency, selectivity, and pharmacokinetic properties for the identified targets.

-

Exploration of new therapeutic areas: Screening libraries of N-benzylpyrrolidin-3-amine derivatives against a wider range of biological targets to uncover novel therapeutic applications.

-

Development of novel multi-target agents: Designing new derivatives with tailored polypharmacology to address complex diseases with greater efficacy.

The continued investigation of this privileged scaffold is expected to yield new and improved therapeutic agents for a variety of human diseases.

References

-

Rajendram, M., Hurley, K. A., Foss, M. H., Thornton, K. M., Moore, J. T., Shaw, J. T., & Weibel, D. B. (2014). Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology. ACS chemical biology, 9(6), 1312–1319. [Link]

-

Hurley, K. A., O'Brien, E. J., Rajendram, M., Thornton, K. M., Weibel, D. B., & Shaw, J. T. (2011). N-Benzyl-3-sulfonamidopyrrolidines are a new class of bacterial DNA gyrase inhibitors. ACS medicinal chemistry letters, 2(4), 289–292. [Link]

-

Rajendram, M., Hurley, K. A., Foss, M. H., Thornton, K. M., Moore, J. T., Shaw, J. T., & Weibel, D. B. (2014). Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology. ACS Chemical Biology, 9(6), 1312-1319. [Link]

-

Rajendram, M., Hurley, K. A., Foss, M. H., Thornton, K. M., Moore, J. T., Shaw, J. T., & Weibel, D. B. (2014). Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology. ACS chemical biology, 9(6), 1312–1319. [Link]

-

Methods in Molecular Biology. (2001). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. [Link]

-

Johnson, T. A., Bymaster, F. P., Dreshfield-Ahmad, L. J., Phebus, L. A., Hemrick-Luecke, S. K., Bemis, K. G., ... & Schaus, J. M. (2008). N-Benzyl-N-(pyrrolidin-3-yl) carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(15), 4308-4311. [Link]

-

Hurley, K. A., O'Brien, E. J., Rajendram, M., Thornton, K. M., Weibel, D. B., & Shaw, J. T. (2011). N-Benzyl-3-sulfonamidopyrrolidines are a new class of bacterial DNA gyrase inhibitors. ACS Medicinal Chemistry Letters, 2(4), 289-292. [Link]

-

Choubey, P. K., Singh, A. K., & Shrivastava, S. K. (2020). 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide) pyrrolidinyl analogs as DPP-IV inhibitors. Journal of molecular structure, 1222, 128913. [Link]

-

Paudel, S., Kim, E., Zhu, A., Acharya, S., Min, X., Cheon, S. H., & Kim, K. M. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & therapeutics, 29(4), 392–398. [Link]

-

Choubey, P. K., Singh, A. K., & Shrivastava, S. K. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & medicinal chemistry, 28(22), 115721. [Link]

-

Paudel, S., Kim, E., Zhu, A., Acharya, S., Min, X., Cheon, S. H., & Kim, K. M. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & therapeutics, 29(4), 392–398. [Link]

-

Promega. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

-

Li, Y., Zhang, Y., Wang, L., Liu, B., & Wang, Z. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 893330. [Link]

-

Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine reviews, 39(4), 513–547. [Link]

-

Choubey, P. K., Singh, A. K., & Shrivastava, S. K. (2021). Design, synthesis, and evaluation of N-benzylpyrrolidine and 1, 3, 4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. Bioorganic chemistry, 111, 104922. [Link]

-

Johnson, T. A., Bymaster, F. P., Dreshfield-Ahmad, L. J., Phebus, L. A., Hemrick-Luecke, S. K., Bemis, K. G., ... & Schaus, J. M. (2008). N-Benzyl-N-(pyrrolidin-3-yl) carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(15), 4308-4311. [Link]

-

Li, Y., Zhang, Y., Wang, L., Liu, B., & Wang, Z. (2021). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. RSC advances, 11(48), 30251-30258. [Link]

-

Wang, Y., Zhang, Y., Wang, L., Liu, B., & Wang, Z. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules (Basel, Switzerland), 29(10), 2291. [Link]

-

Johnson, T. A., Bymaster, F. P., Dreshfield-Ahmad, L. J., Phebus, L. A., Hemrick-Luecke, S. K., Bemis, K. G., ... & Schaus, J. M. (2007). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl) pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & medicinal chemistry letters, 17(7), 2022-2025. [Link]

-

Gootz, T. D., Osheroff, N., & Barrett, J. F. (1994). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. Antimicrobial agents and chemotherapy, 38(1), 19-24. [Link]

-

Wikipedia. Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]

-

Szałaj, N., Sudoł, A., Godyń, J., Knez, D., Więckowska, A., Gobec, S., & Malawska, B. (2020). 1-Benzylpyrrolidine-3-amine-based BuChE inhibitors with anti-aggregating, antioxidant and metal-chelating properties as multifunctional agents against Alzheimer's disease. European journal of medicinal chemistry, 187, 111916. [Link]

-

Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best practice & research. Clinical endocrinology & metabolism, 23(4), 479–486. [Link]

-

Al-Masri, I. M., Mohammad, M. K., Tahaa, M. O., & Zalloum, W. A. (2020). Mechanism of Action of DPP-4 Inhibitors-New Insights. Journal of Pharmaceutical Research International, 32(10), 1-8. [Link]

-

Holst, J. J., & Deacon, C. F. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in endocrinology, 10, 638. [Link]

-

Al-Aboudi, A., Al-Qawasmeh, R. A., Hassan, M., Al-Salahat, A., Al-Adham, I. S., & Voelter, W. (2015). Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. Medicinal chemistry research, 24(10), 3765-3778. [Link]

-

Chan, P. F., Germe, T., Bax, B. D., Huang, J., Surivet, J. P., & Maxwell, A. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS infectious diseases, 3(10), 746–755. [Link]

-

Choubey, P. K., Singh, A. K., & Shrivastava, S. K. (2021). Design, synthesis, and evaluation of N-benzylpyrrolidine and 1, 3, 4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. Bioorganic chemistry, 111, 104922. [Link]

-

Allied Academies. Structure-activity relationship studies on drug candidates for alzheimer's disease. [Link]

-

Paudel, S., Kim, E., Zhu, A., Acharya, S., Min, X., Cheon, S. H., & Kim, K. M. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 25(10), 2145–2148. [Link]

-

Paudel, S., Kim, E., Zhu, A., Acharya, S., Min, X., Cheon, S. H., & Kim, K. M. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & therapeutics, 29(4), 392–398. [Link]

-

Robinson, D., Kuper, H., & Margalit, M. (1997). DNA Gyrase Inhibitory and Antimicrobial Activities of Some Diphenic Acid Monohydroxamides. Journal of medicinal chemistry, 40(19), 3041–3047. [Link]

-

Sharma, R., Kumar, D., & Singh, R. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 7(38), 34336-34351. [Link]

-

O'Brien, E. J., Rajendram, M., Thornton, K. M., Weibel, D. B., & Shaw, J. T. (2010). N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli. Protein and peptide letters, 17(5), 576–579. [Link]

-

Chan, P. F., Germe, T., Bax, B. D., Huang, J., Surivet, J. P., & Maxwell, A. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(10), 949-960. [Link]

-

Szałaj, N., Sudoł, A., Godyń, J., Knez, D., Więckowska, A., Gobec, S., & Malawska, B. (2024). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. International Journal of Molecular Sciences, 25(7), 3911. [Link]

-

Paudel, S., Kim, E., Zhu, A., Acharya, S., Min, X., Cheon, S. H., & Kim, K. M. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & therapeutics, 29(4), 392–398. [Link]

-

van der Vereff, J. A., van der Sar, S. A., de Haan, L. H. J., van der Es, D., van der Meijden, M., van der Vlist, L., ... & van Wezel, G. P. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Nature Communications, 15(1), 5194. [Link]

-

Chan, P. F., Germe, T., Bax, B. D., Huang, J., Surivet, J. P., & Maxwell, A. (2021). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC medicinal chemistry, 12(10), 1739–1747. [Link]

-

Szałaj, N., Sudoł, A., Godyń, J., Knez, D., Więckowska, A., Gobec, S., & Malawska, B. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & medicinal chemistry, 23(10), 2377–2387. [Link]

-

Kumar, A., Kumar, S., Sharma, S., & Singh, N. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS chemical neuroscience, 11(18), 2872–2884. [Link]

-

Kung, M. P., Kung, H. F., Chumpradit, S., & Billings, J. (1993). Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors. Nuclear medicine and biology, 20(4), 413–420. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Therapeutic Options in Alzheimer’s Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Benzylpyrrolidine-3-amine-based BuChE inhibitors with anti-aggregating, antioxidant and metal-chelating properties as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alliedacademies.org [alliedacademies.org]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 14. content.abcam.com [content.abcam.com]

- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 16. N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of N-benzylpyrrolidin-3-amine Derivatives in Biological Systems: A Technical Guide

The N-benzylpyrrolidin-3-amine scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a diverse array of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the distinct mechanisms of action through which these compounds interact with various biological systems. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, elucidating the causality behind experimental designs and validating the described protocols.

Introduction: The Versatility of a Privileged Scaffold

The N-benzylpyrrolidin-3-amine core is a privileged structure, a molecular framework that is recurrently found in biologically active compounds. Its inherent structural features, including a basic nitrogen atom, a chiral center at the 3-position of the pyrrolidine ring, and the aromatic benzyl group, provide a versatile platform for chemical modifications. These modifications dramatically influence the compound's three-dimensional conformation, electronic properties, and ultimately, its affinity and selectivity for a range of biological targets. This guide will dissect the mechanisms of action of N-benzylpyrrolidin-3-amine derivatives across several key therapeutic areas, from neuropsychiatric disorders to neurodegenerative diseases.

Dual Serotonin and Noradrenaline Reuptake Inhibition: A Key to Antidepressant Activity

A significant class of N-benzylpyrrolidin-3-amine derivatives exhibits potent dual inhibitory activity against the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] This dual action is the hallmark of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), a major class of antidepressant medications.[3][4][5]

Mechanism of Action

The primary mechanism of action for these derivatives is the competitive blockade of SERT and NET.[3] By binding to these transporters on the presynaptic membrane of serotonergic and noradrenergic neurons, respectively, the compounds prevent the reuptake of serotonin and norepinephrine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling to postsynaptic receptors. This modulation of monoaminergic neurotransmission is believed to be central to their therapeutic effects in mood and anxiety disorders.

Experimental Validation: Radioligand Binding and Reuptake Inhibition Assays

The affinity of N-benzylpyrrolidin-3-amine derivatives for SERT and NET is typically determined through radioligand binding assays, while their functional inhibitory activity is quantified using neurotransmitter reuptake assays.

Table 1: Representative Binding Affinities of SNRI Derivatives

| Compound | Target | Ki (nM) | Reference |

| Derivative A | SERT | 5.2 | Fictional Data |

| Derivative A | NET | 15.8 | Fictional Data |

| Derivative B | SERT | 8.1 | Fictional Data |

| Derivative B | NET | 22.4 | Fictional Data |

Experimental Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay

This protocol outlines a common method for assessing the potency of compounds in inhibiting serotonin and norepinephrine reuptake in synaptosomal preparations or cell lines expressing the respective transporters.[6][7][8]

-

Preparation of Synaptosomes or Transfected Cells:

-

For synaptosomes, isolate nerve terminals from specific brain regions (e.g., rat striatum for DAT, hippocampus for SERT and NET) through differential centrifugation.

-

Alternatively, use cell lines (e.g., HEK293) stably transfected with human SERT or NET.

-

-

Assay Setup:

-

In a 96-well plate, add the synaptosomal preparation or transfected cells.

-

Add increasing concentrations of the N-benzylpyrrolidin-3-amine test compound.

-

Include a positive control (a known potent inhibitor like fluoxetine for SERT or desipramine for NET) and a negative control (vehicle).

-

-

Initiation of Reuptake:

-

Add a radiolabeled neurotransmitter ([3H]serotonin or [3H]norepinephrine) to initiate the reuptake process.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes) to allow for neurotransmitter uptake.

-

-

Termination of Reuptake:

-

Rapidly terminate the assay by filtration through glass fiber filters, washing with ice-cold buffer to remove unincorporated radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the neurotransmitter reuptake) by non-linear regression analysis.

-

Diagram: SNRI Mechanism of Action

Caption: Inhibition of SERT and NET by SNRI derivatives increases synaptic neurotransmitter levels.

Dopamine D4 Receptor Antagonism: A Focus on Antipsychotic Potential

Another class of N-benzylpyrrolidin-3-amine derivatives has been identified as potent and selective antagonists of the human dopamine D4 receptor.[9][10] The dopamine D4 receptor is a G-protein coupled receptor (GPCR) implicated in the pathophysiology of schizophrenia and other psychotic disorders.

Mechanism of Action

These derivatives act as competitive antagonists at the dopamine D4 receptor. They bind to the receptor's orthosteric site, the same site as the endogenous ligand dopamine, but fail to activate the receptor. By occupying the binding site, they prevent dopamine from binding and initiating downstream signaling cascades. The dopamine D4 receptor is coupled to Gi/o proteins, and its activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11] Antagonism by N-benzylpyrrolidin-3-amine derivatives blocks this inhibitory effect of dopamine.

Experimental Validation: cAMP Functional Assay

The antagonist activity of these compounds at the dopamine D4 receptor is typically confirmed using a functional assay that measures changes in intracellular cAMP levels.

Experimental Protocol: Dopamine D4 Receptor Antagonist cAMP Assay

This protocol describes a method to determine the antagonist properties of a compound at the D4 receptor expressed in a suitable cell line.[11][12][13]

-

Cell Culture:

-

Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor.

-

-

Assay Setup:

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the N-benzylpyrrolidin-3-amine test compound.

-

-

Stimulation:

-

Add a known agonist of the D4 receptor (e.g., dopamine or a selective agonist) at a concentration that elicits a submaximal response (EC80).

-

Simultaneously, add an agent that stimulates adenylyl cyclase, such as forskolin, to increase basal cAMP levels.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time to allow for changes in cAMP levels.

-

-

cAMP Quantification:

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced decrease in cAMP for each concentration of the test compound.

-

Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

-

Diagram: D4 Receptor Antagonism Workflow

Caption: NOP receptor antagonists block N/OFQ-induced activation of GIRK channels.

Conclusion

The N-benzylpyrrolidin-3-amine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable ability to interact with a diverse range of biological targets, leading to distinct and therapeutically relevant mechanisms of action. From modulating neurotransmitter levels in the synapse to blocking specific receptor signaling and inhibiting key enzymes in neurodegenerative pathways, these compounds offer a wealth of opportunities for the development of novel therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore and harness the potential of this versatile chemical class.

References

-

Baranowski, et al. (2025). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. STAR Protocols. [Link]

-

Baranowski, et al. (2025). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. PubMed. [Link]

-

AMSBIO. β-Secretase Activity Assay Kit. [Link]

-

Sigma Receptor Binding Assays. (2016). PubMed Central. [Link]

-

Ishibashi, T., et al. (2000). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. PubMed. [Link]

-

Fish, P. V., et al. (2007). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. PubMed. [Link]

-

Egle, I., et al. (2004). N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. PubMed. [Link]

-

Mann, A., et al. (2021). Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor. PubMed Central. [Link]

-

Draper, K., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. National Institutes of Health. [Link]

-

Draper, K., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. ACS Publications. [Link]

-

Al-Hasani, R., et al. (2015). Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists. PubMed Central. [Link]

-

Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. [Link]

-

Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. [Link]

-

Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

-

Vega-Flores, G., et al. (2020). Nociceptin/orphanin FQ peptide receptor mediates inhibition of N-type calcium currents in vestibular afferent neurons of the rat. American Physiological Society. [Link]

-

N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. ResearchGate. [Link]

-

Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed Central. [Link]

-

Chiou, L. C., et al. (2009). 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) Antagonizes NOP Receptor-Mediated Potassium Channel Activation in Rat Periaqueductal Gray Slices. PubMed. [Link]

-

Nickell, J. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. [Link]

-

Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ResearchGate. [Link]

-

Innoprot. cAMP NOMAD D4 Dopamine Receptor Cell Line. [Link]

-

Ye, R., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. PubMed Central. [Link]

-

Kertész, I., et al. (2021). Discovery of Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]

-

Abate, C., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed. [Link]

-

Sand-Sidi, U., et al. (2014). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

-

N-[(3S)-1-Benzylpyrrolidin-3-yl]-(2-thienyl)benzamides: Human dopamine D4 ligands with high affinity for the 5-HT2A receptor. ResearchGate. [Link]

-

Nickell, J. R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. [Link]

-

Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

-

Moret, C., & Briley, M. (2000). SNRIs: mechanism of action and clinical features. PubMed. [Link]

-

Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs). [Link]

-

Auras-bioscience. CAMPNOMAD DRD4 Cell Line. [Link]

-

Vanzolini, K. L., et al. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. PubMed Central. [Link]

-

Chero, G., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central. [Link]

-

Ikeda, K., et al. (1997). Functional coupling of the nociceptin/orphanin FQ receptor with the G-protein-activated K+ (GIRK) channel. Scilit. [Link]

-

Coll-Vicente, I., et al. (2022). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. [Link]

-

Collina, S., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. [Link]

-

Asproni, B., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]

-

PubChem. 1-Benzyl-3-aminopyrrolidine. [Link]

-

Asproni, B., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. AIR Unimi. [Link]

-

Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. PubMed. [Link]

-

Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ. PubMed Central. [Link]

Sources

- 1. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. SNRIs: mechanism of action and clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Synthetic History of Substituted Pyrrolidines

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: The Pyrrolidine Core: A Privileged Scaffold in Nature and Medicine

Introduction to the Pyrrolidine Moiety: Structure and Properties